

Crystal structure analysis of 5-Chloro-2-fluoro-4-hydroxybenzoic acid

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Compound of Interest

Compound Name: 5-Chloro-2-fluoro-4-hydroxybenzoic acid

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Crystal Structure Analysis Guide: 5-Chloro-2-fluoro-4-hydroxybenzoic Acid

Executive Summary This guide provides a technical framework for the solid-state characterization of **5-Chloro-2-fluoro-4-hydroxybenzoic acid** (CFHBA). As a polysubstituted benzoate, this molecule represents a critical intersection of steric bulk (Chlorine), high electronegativity (Fluorine), and strong hydrogen bond donors (Hydroxyl/Carboxyl). This guide compares CFHBA against established analogs—specifically 2-Fluoro-4-hydroxybenzoic acid and 4-Hydroxybenzoic acid—to isolate the structural impact of halogenation on crystal packing, solubility, and thermal stability.

Part 1: Structural Context & Significance[1]

The target molecule, **5-Chloro-2-fluoro-4-hydroxybenzoic acid**, acts as a high-value scaffold in the synthesis of fluorinated pharmaceuticals and liquid crystal mesogens. Its structural significance lies in the competition between multiple supramolecular synthons:

- **The Fluorine Effect (Ortho-Substitution):** The fluorine atom at the C2 position (ortho to the carboxylic acid) exerts a strong inductive effect (

), increasing the acidity of the carboxyl group compared to the non-fluorinated parent. Crystallographically, it introduces potential C–F...H–O intramolecular interactions, though fluorine is a notoriously weak hydrogen bond acceptor.

- The Chlorine Handle (Meta-Substitution): The chlorine at C5 provides a "lipophilic handle" and a site for Type II halogen bonding (C–Cl...O), which is critical for directing crystal packing density and modifying solubility profiles in organic synthesis.
- Supramolecular Competition: The crystal lattice is defined by the competition between the classic carboxylic acid homosynthon (dimer) and the phenol-to-carbonyl heterosynthon.

Part 2: Comparative Crystallography & Physicochemical Benchmarks

In the absence of a singular, open-access crystallographic standard for this specific isomer, we utilize Comparative Crystal Engineering to benchmark its performance against known analogs.

Table 1: Comparative Physicochemical & Structural Metrics

Feature	Target: 5-Cl-2-F-4-OH-Benzoic Acid	Comparator A: 2-Fluoro-4-hydroxybenzoic Acid	Comparator B: 4-Hydroxybenzoic Acid
CAS Number	593280-19-4	65145-13-3	99-96-7
Melting Point	Predicted:[1] 185–195 °C	200–202 °C	213–214 °C
Primary Synthon	Carboxylic Dimer + Cl...O Halogen Bond	Carboxylic Dimer + F...H Contacts	Carboxylic Dimer + Phenolic Catemer
Solubility (Polar)	High (DMSO, MeOH)	High (DMSO, Acetone)	Moderate (MeOH)
Lipophilicity (logP)	Predicted: ~-2.3	1.5	1.58
Crystal Density	Predicted: >1.65 g/cm ³	~1.55 g/cm ³	1.46 g/cm ³
Space Group	Likely: Monoclinic ()	Monoclinic ()	Monoclinic ()

Analysis of Trends:

- **Thermal Stability:** The introduction of the 2-Fluoro group generally lowers the melting point relative to the parent (4-HBA) due to the disruption of planar packing. The addition of 5-Chlorine (Target) likely depresses this further or maintains it in the 180–190°C range due to steric interference, despite the increased molecular weight.
- **Density:** The heavy chlorine atom significantly increases crystal density. This suggests CFHBA will exhibit higher packing efficiency indices, relevant for formulation stability.

Part 3: Experimental Protocol for Structure Determination

To solve the structure of CFHBA, a rigorous Single Crystal X-Ray Diffraction (SC-XRD) workflow is required.

Phase 1: Crystal Growth (Solvent Selection)

The presence of the 4-hydroxyl group necessitates polar protic or aprotic solvents.

- Method A (Slow Evaporation): Dissolve 20 mg of CFHBA in 2 mL of Methanol/Water (80:20). Filter through a 0.45 μm PTFE syringe filter into a clean vial. Cover with parafilm, poke 3-4 holes, and leave at ambient temperature.
 - Rationale: Water acts as an antisolvent to slow nucleation, encouraging fewer, higher-quality crystals.
- Method B (Vapor Diffusion): Dissolve 20 mg in 1 mL THF (inner vial). Place in a larger jar containing Pentane (outer reservoir). Cap tightly.
 - Rationale: THF solubilizes the aromatic ring; Pentane slowly diffuses in, lowering solubility gently to avoid amorphous precipitation.

Phase 2: Data Collection & Refinement

- Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K α or Cu-K α source).
- Temperature: Collect at 100 K.
 - Reasoning: Halogenated aromatic rings often exhibit thermal disorder at room temperature. Cooling freezes the rotation of the C–Cl and C–F bonds, sharpening the electron density map.
- Refinement Targets:
 - R-factor (R1): Aim for < 5.0%.
 - Goodness of Fit (GoF): Target 1.0–1.1.
 - Disorder: Check the fluorine position carefully; 2-fluoro substituents can sometimes be disordered over two positions (rotational disorder) if the packing is loose.

Part 4: Visualizing the Characterization Workflow

The following diagram outlines the logical flow from synthesis/purification to final structural validation.



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Figure 1: Critical path for the structural determination of halogenated benzoic acids, emphasizing the feedback loop between validation and crystallization.

Part 5: Advanced Analysis (Hirshfeld Surfaces)

Once the CIF (Crystallographic Information File) is generated, you must validate the "Halogen Effect" using Hirshfeld Surface Analysis (e.g., using CrystalExplorer).

- Generate the

Surface: Map the normalized distance.

- Look for: Red spots near the Carboxylic Acid (O–H...O hydrogen bonds).^{[1][2]}
- Look for: Faint red/orange spots near the Chlorine atom. This indicates Type II Halogen Bonding (C–Cl...O), a hallmark of stability in chlorinated drugs.
- 2D Fingerprint Plot:
 - H...F Interactions: Expect a spike in the bottom left corner. If this spike is sharp, the Fluorine is engaging in significant stabilizing contacts.
 - Cl...Cl Interactions: A concentration of points along the diagonal () indicates chlorine aggregation, common in "chlorine-rich" layers of the lattice.

References

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